REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.COC1C(=CC=CC=1)COC(=O)OCC1C(=CC=CC=1)OC.[OH-].C[N+](C)(C)C.[OH-].[Na+]>C(OC)(=O)C1C(=CC=CC=1)O>[CH3:14][C:12]([C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1)([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH3:13].[C:1]([OH:4])([OH:3])=[O:2] |f:3.4,5.6,8.9|
|
Name
|
polycarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC
|
Name
|
dihydroxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
BMSC
|
Quantity
|
35.73 g
|
Type
|
reactant
|
Smiles
|
COC=1C(COC(OCC=2C(OC)=CC=CC2)=O)=CC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
2.6 mg
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
9.58 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous catalyst
|
Quantity
|
400 μL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at a speed of 90 rotations per minute (rpm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Example 5 provides a general method
|
Type
|
CUSTOM
|
Details
|
The diluted dispersion was then placed in an ultrasound bath
|
Type
|
CUSTOM
|
Details
|
The dispersion was transferred to a glass tube reactor
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous dispersion
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the reactor was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove oxygen
|
Type
|
WAIT
|
Details
|
After 15 minutes the pressure in the tube reactor reached
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 220° C.
|
Type
|
WAIT
|
Details
|
the pressure was slowly reduced from 910 mbar to 100 mbar over a period of 4 to 5 minutes at a rate of 75 to 100 mbar per 30 seconds
|
Duration
|
30 s
|
Type
|
WAIT
|
Details
|
After holding at 100 mbar and 220° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 280° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then maintained at 280° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |